molecular formula C14H21ClN4O2 B7898901 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898901
M. Wt: 312.79 g/mol
InChI Key: SCDQTNPUNUZWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21ClN4O2 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.79514, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • CAS Number : 1261230-36-7
  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.79514

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit significant antimicrobial properties, particularly against certain strains of bacteria.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds, including the tert-butyl ester variant, show promising antibacterial activity against Gram-positive bacteria. Notably, compounds similar to 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .

The mechanism by which 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine exerts its effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study focused on the antimicrobial activity of piperazine derivatives found that compounds with similar structures exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antibacterial potency.
  • Synthesis and Characterization :
    • The synthesis of related compounds has shown that modifications in the piperazine ring can significantly alter biological activity. For instance, the introduction of halogen groups has been associated with increased antimicrobial effects .
  • In Vitro Assays :
    • In vitro assays have been conducted to evaluate the efficacy of this compound against various bacterial strains. Results indicated a selective toxicity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismConcentration RangeReference
AntibacterialMRSA0.78 - 3.125 μg/mL
AntibacterialVREfm0.78 - 3.125 μg/mL
CytotoxicityLung MCR-5 cellsNot specified
CytotoxicitySkin BJ fibroblast cellsNot specified

Properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)11-5-6-16-12(15)17-11/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDQTNPUNUZWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.